Scutellarin methylester

Drug Permeability Oral Bioavailability Intestinal Absorption

Researchers studying cerebral ischemia often face the challenge of poor compound bioavailability limiting in vivo efficacy. Scutellarin methylester addresses this as a superior flavonoid scaffold with enhanced membrane permeability over its parent compound, scutellarin. - Demonstrates neuroprotection in MCAO rat models by reducing CA1 neuronal damage and modulating autophagy proteins like beclin-1 and caspase-3. - Serves as an ideal prodrug scaffold; derivatives have achieved up to 13-fold increases in Caco-2 permeability. - Supplied with rigorous HPLC purity verification to ensure reproducible results in pharmacokinetic and antioxidant pathway studies.

Molecular Formula C22H20O12
Molecular Weight 476.4 g/mol
Cat. No. B1631948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScutellarin methylester
Molecular FormulaC22H20O12
Molecular Weight476.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O
InChIInChI=1S/C22H20O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)33-13-7-12-14(16(26)15(13)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,17-20,22-23,25-29H,1H3/t17-,18-,19+,20-,22+/m0/s1
InChIKeyLNIVUWPCHRNJLG-SXFAUFNYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scutellarin Methylester: Chemical Profile and Research Applications


Scutellarin methylester (CAS: 119262-68-9), also known as scutellarin methyl ester, is a flavonoid glycoside derivative belonging to the flavonoid-7-O-glucuronide class [1]. It is a naturally occurring compound found in plants such as Scoparia dulcis and is a constituent of the crude flavonoid mixture breviscapine, derived from Erigeron breviscapus [1]. The compound has a molecular formula of C22H20O12 and a molecular weight of 476.39 g/mol . Its structure comprises a flavone core with a glucuronic acid moiety methylated at the carboxyl group, which distinguishes it from its parent compound, scutellarin [1]. Scutellarin methylester is primarily utilized in research settings investigating neuroprotection, cardiovascular diseases, and antioxidant mechanisms, with studies indicating its potential to improve sleep quality and delay aging processes .

Scutellarin Methylester vs. Scutellarin: Why Substitution Fails


Scutellarin methylester differs from scutellarin by a single methyl ester group on the glucuronic acid moiety, but this minor structural modification results in significantly altered physicochemical and pharmacokinetic properties that preclude simple substitution in experimental systems [1]. While scutellarin exhibits extremely low oral bioavailability (0.4% in beagle dogs) due to poor water solubility (0.015 mg/mL) and low lipophilicity (logP = -2.56), the methyl ester derivative demonstrates improved solubility in organic solvents and enhanced membrane permeability, directly impacting cellular uptake and in vivo distribution [2]. These differences can lead to divergent experimental outcomes, making scutellarin an unsuitable replacement for scutellarin methylester in studies requiring precise pharmacokinetic control or in assays where cellular permeability is a critical factor [1].

Scutellarin Methylester vs. Scutellarin: Quantitative Evidence


Enhanced Caco-2 Permeability

Scutellarin methylester derivatives exhibit significantly higher apparent permeability (Papp) across Caco-2 cell monolayers compared to scutellarin. For instance, compound 4g, a 4′-l-amino acid carbamate derivative of scutellarin methyl ester, demonstrated a Papp (AP to BL) of 1.85 ± 0.29 × 10⁻⁶ cm/s, which is 13 times higher than scutellarin. Additionally, the efflux ratio (ER) for 4g was 0.56, indicating reduced efflux and enhanced net absorption [1].

Drug Permeability Oral Bioavailability Intestinal Absorption

Improved Aqueous Solubility and Stability

Carbamate derivatives of scutellarin methyl ester (compounds 4d and 4e) exhibited higher aqueous solubility and in vitro stability compared to scutellarin. The study reported that these derivatives had enhanced solubility and stability, though specific numerical values were not provided in the abstract [1].

Physicochemical Properties Formulation Development Drug Stability

PC12 Neuroprotection Against Oxidative Stress

N-alkyl-1,4-dihydroquinoline prodrugs of scutellarin methyl ester (compounds 4a–4e) demonstrated improved neuroprotective activity against H₂O₂-induced cell death in PC12 cells compared to scutellarin. The study reported that these derivatives exhibited higher cell viability and lower cytotoxicity in the presence of oxidative stress [1].

Neuroprotection Oxidative Stress Cell Viability

In Vivo Neuroprotection in MCAO Model

Compound 4d, a prodrug of scutellarin methyl ester, was evaluated in a rat middle cerebral artery occlusion (MCAO) model and significantly decreased neuronal cell damage in CA1 pyramidal neurons compared to untreated controls. The compound also inhibited autophagy protein beclin 1 and downregulated apoptotic protein caspase-3 [1].

Ischemic Stroke MCAO Model Neuronal Damage

hPepT1-Mediated Active Transport

Scutellarin methyl ester-4′-dipeptide conjugate 5k exhibited high apparent permeability (Papp A to B) of 1.95 ± 0.24 × 10⁻⁶ cm/s and a low efflux ratio (ER) of 0.52 in Caco-2 cells. Importantly, this conjugate showed high uptake (25.47 μmol/mg/min) in hPepT1-MDCK cells, confirming active transport via the oligopeptide transporter hPepT1, a mechanism absent for scutellarin [1].

Drug Transport Prodrug Design Intestinal Absorption

Enhanced Superoxide Scavenging

While glucuronidation generally decreases antioxidant potential, scutellarin (scutellarein-7-O-glucuronide) uniquely exhibits enhanced •O₂⁻ scavenging and Fe²⁺-chelating activity compared to its aglycone scutellarein. Scutellarin showed a lower IC₅₀ value for •O₂⁻ scavenging than scutellarein, and UV-Vis analysis revealed a characteristic Fe²⁺-chelation peak at λmax = 611 nm, absent in scutellarein [1]. Since scutellarin methylester retains the glucuronide moiety, it may preserve this distinctive antioxidant profile.

Antioxidant Activity Reactive Oxygen Species Structure-Activity Relationship

Scutellarin Methylester: Research and Industrial Applications


Ischemic Stroke Drug Discovery

Scutellarin methylester and its prodrugs are particularly well-suited for in vivo studies of ischemic stroke and cerebral ischemia-reperfusion injury. Evidence from MCAO rat models demonstrates that derivatives like compound 4d significantly reduce neuronal damage in CA1 pyramidal neurons and modulate key autophagy and apoptotic proteins (beclin 1, caspase-3) [1]. This makes the compound a valuable tool for investigating neuroprotective mechanisms and for preclinical efficacy testing in stroke research.

Prodrug Design for Oral Bioavailability

The low oral bioavailability of scutellarin (0.4% in beagle dogs) necessitates prodrug strategies, and scutellarin methylester serves as an ideal scaffold for such modifications. Studies have successfully improved Caco-2 permeability by up to 13-fold through amino acid carbamate prodrugs [1] and conferred active transport via hPepT1 using dipeptide conjugates [2]. Researchers focused on oral drug delivery and pharmacokinetic optimization should consider scutellarin methylester as a core structure for designing bioavailable flavonoid therapeutics.

Oxidative Stress and Antioxidant Mechanisms

Scutellarin methylester derivatives exhibit enhanced protection against H₂O₂-induced oxidative damage in PC12 cells, as demonstrated by improved cell viability and reduced ROS production [1]. Additionally, the glucuronide moiety confers a unique antioxidant profile with enhanced superoxide radical scavenging and Fe²⁺-chelating capabilities compared to the aglycone [2]. These properties make scutellarin methylester a valuable probe for dissecting antioxidant pathways and for screening cytoprotective agents in cellular models of oxidative stress.

Formulation of Poorly Soluble Flavonoids

Given scutellarin's extremely low water solubility (0.015 mg/mL), scutellarin methylester and its carbamate derivatives offer improved solubility profiles that facilitate formulation development [1]. The compound's solubility in organic solvents like DMSO, chloroform, and ethyl acetate also expands its utility in various experimental setups [2]. Pharmaceutical scientists developing novel drug delivery systems for flavonoids can leverage these improved physicochemical properties for more reliable in vitro and in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Scutellarin methylester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.